LLP-3 was developed through an in silico structure-based design that aimed to disrupt the interaction between Survivin and Ran, a protein involved in nucleocytoplasmic transport. The compound is classified as a dihydropyridinone derivative and is recognized for its ability to interfere with protein-protein interactions, specifically targeting the Survivin dimerization interface. Its chemical formula is with a molecular weight of approximately 550.99 g/mol .
The synthesis of LLP-3 involves several key steps:
The synthetic route is crucial for ensuring high purity and yield of LLP-3, which is essential for biological assays.
The molecular structure of LLP-3 can be described using various chemical descriptors:
The three-dimensional conformation of LLP-3 allows it to effectively fit into the binding pocket of Survivin, disrupting its normal function .
LLP-3 primarily functions through specific interactions with the Survivin protein. The key reactions include:
These interactions have been quantified using fluorimetric titration assays that measure changes in fluorescence upon binding .
The mechanism by which LLP-3 exerts its effects involves:
LLP-3 exhibits several important physical and chemical properties:
These properties are critical for understanding how LLP-3 can be utilized in laboratory settings and potential clinical applications .
LLP-3 has significant potential applications in scientific research, particularly in oncology:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: